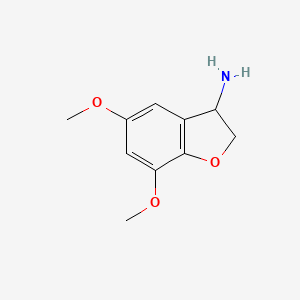![molecular formula C7H4INOS B12870486 4-Iodobenzo[d]oxazole-2-thiol CAS No. 935534-32-0](/img/structure/B12870486.png)
4-Iodobenzo[d]oxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzo[d]oxazole-2-thiol can be synthesized using 2-aminophenol as a precursor. The typical synthetic route involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide . This reaction yields benzo[d]oxazole-2-thiol, which can then be iodinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Magnetic solid acid nanocatalysts have been introduced for the synthesis of benzoxazole derivatives, offering high yields and easy separation .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-Iodobenzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo[d]oxazole-2-thiol: Lacks the iodine atom, resulting in different reactivity and biological activity.
Sulfonyl-benzoxazole derivatives: Contain a sulfonyl group instead of a thiol group, offering different pharmacological properties.
Uniqueness: 4-Iodobenzo[d]oxazole-2-thiol is unique due to the presence of both iodine and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
935534-32-0 |
|---|---|
Molecular Formula |
C7H4INOS |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
4-iodo-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4INOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11) |
InChI Key |
CDBDWNCNUMQCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
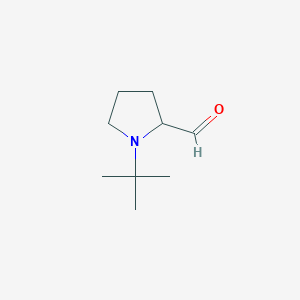


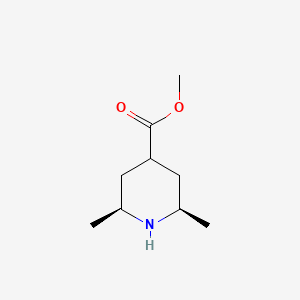
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
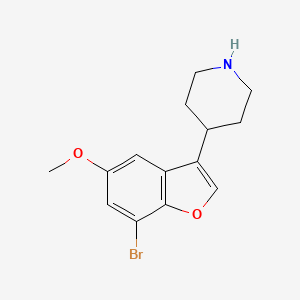
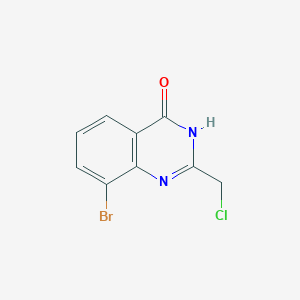
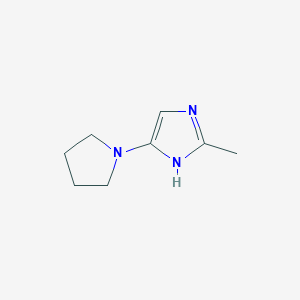


![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
